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molecular formula C10H24N2 B8412529 1,1-Diethyl-2-t-butylaminoethylamin

1,1-Diethyl-2-t-butylaminoethylamin

Cat. No. B8412529
M. Wt: 172.31 g/mol
InChI Key: GBBADHNSBOEAJD-UHFFFAOYSA-N
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Patent
US06664353B2

Procedure details

In analogy to Example B21, 1,1-diethyl-2-t-butylaminoethylamin, diethylketon, chloroform and NaOH are reacted to give the title compound (52%) as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([NH2:12])([CH2:10][CH3:11])[CH2:4][NH:5][C:6]([CH3:9])([CH3:8])[CH3:7])[CH3:2].[CH2:13]([C:15]([CH2:17][CH3:18])=O)[CH3:14].[OH-:19].[Na+].[CH:21](Cl)(Cl)Cl>>[C:6]([N:5]1[CH2:21][C:15]([CH2:17][CH3:18])([CH2:13][CH3:14])[NH:12][C:3]([CH2:10][CH3:11])([CH2:1][CH3:2])[C:4]1=[O:19])([CH3:7])([CH3:9])[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CNC(C)(C)C)(CC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=O)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1C(C(NC(C1)(CC)CC)(CC)CC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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